molecular formula C13H16BNO2S B13533332 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

Cat. No.: B13533332
M. Wt: 261.2 g/mol
InChI Key: DGWMSNIIORGYBE-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is an organoboron compound that features a thienopyridine core substituted with a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of a thienopyridine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a thienopyridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols/Phenols: From oxidation reactions.

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The compound’s reactivity is influenced by the electronic properties of the thienopyridine core and the steric effects of the tetramethyl-1,3,2-dioxaborolan group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is unique due to its thienopyridine core, which imparts specific electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with advanced electronic properties.

Properties

Molecular Formula

C13H16BNO2S

Molecular Weight

261.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-7-11-10(15-8-9)5-6-18-11/h5-8H,1-4H3

InChI Key

DGWMSNIIORGYBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CS3)N=C2

Origin of Product

United States

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